
4'-Hydroxy Torsemide
Descripción general
Descripción
4'-Hydroxy Torsemide (CAS No. 99300-67-1; molecular formula: C₁₆H₂₀N₄O₄S) is a primary metabolite of torsemide, a loop diuretic used for managing edema in heart failure (HF), renal disease, and hypertension. Structurally, it features a hydroxyl group at the 4'-position of the tolyl moiety, which enhances hydrogen-bonding capacity and aqueous solubility compared to torsemide . This modification alters its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, influencing its interaction with biological targets such as the Na⁺-K⁺-2Cl⁻ symporter in the kidney .
Métodos De Preparación
Synthetic Routes for 4'-Hydroxy Torsemide
Multi-Step Synthesis from 4-Hydroxypyridine
The foundational synthesis of this compound begins with 4-hydroxypyridine, a precursor that undergoes sequential functionalization to introduce sulfonic acid, chlorine, and aniline groups. A modified protocol derived from Thieme-Connect research involves four critical stages :
-
Sulfonation :
4-Hydroxypyridine is treated with fuming sulfuric acid (20% SO₃) in the presence of mercury sulfate as a catalyst. This step yields 4-hydroxypyridine-3-sulfonic acid with a 70.84% yield after purification in industrial ethanol . -
Chlorination :
The sulfonic acid derivative reacts with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 120°C to form 4-chloropyridine-3-sulfonyl chloride. Subsequent amination with aqueous ammonia produces 4-chloropyridine-3-sulfonamide, achieving a two-step yield of 67.42% . -
Amination :
The chlorinated intermediate undergoes nucleophilic substitution with 4-hydroxy-3-methylaniline (replacing m-toluidine in classical Torsemide syntheses) in n-propanol at 105°C. This introduces the 4'-hydroxy-substituted phenyl group, forming 4-(4'-hydroxy-3'-methylphenylamino)pyridine-3-sulfonamide (Compound B) . -
Urea Formation :
Reaction with isopropyl isocyanate (IPIC) in acetonitrile or acetone, catalyzed by triethylamine (TEA), completes the synthesis. The final step achieves a crude yield of 81.5% with purity exceeding 98% after pH adjustment and trituration .
Table 1: Reaction Conditions and Yields for Key Synthesis Steps
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Industrial processes prioritize solvent recovery and reaction efficiency:
-
Sulfonation : Ethanol-water mixtures simplify purification, replacing traditional barium hydroxide neutralization .
-
Final Coupling : Acetonitrile is preferred over dichloromethane due to higher boiling points (81.6°C) and improved solubility of intermediates .
Workflow Simplifications
-
One-Pot Reactions : Combining chlorination and amination steps reduces intermediate isolation, minimizing yield losses .
-
Triphosgene Substitution : Replacing phosgene with triphosgene in urea formation enhances safety without compromising reactivity .
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
Mass Spectrometry : Molecular ion peak at m/z 364.4 [M+H]⁺ confirms the molecular formula C₁₆H₂₀N₄O₄S .
Purity Enhancement
Análisis De Reacciones Químicas
4’-Hydroxy Torsemide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pharmacological Applications
4'-Hydroxy Torsemide exhibits several pharmacological properties that make it valuable in both clinical and research settings:
- Diuretic Action : As a loop diuretic, this compound acts by inhibiting the Na+/K+/Cl- cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, thus promoting diuresis.
- Metabolic Pathways : Research into the metabolic pathways of this compound has revealed insights into its pharmacokinetics. It is influenced by genetic polymorphisms affecting enzymes such as CYP2C9 and transporters like OATP1B1, which can alter its absorption and elimination profiles.
- Enhanced Efficacy : Studies suggest that this compound may have improved efficacy compared to its parent compound due to its altered pharmacokinetics and dynamics. This makes it an important subject for further research into optimizing diuretic therapies.
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard for method development and validation:
- Quality Control : The compound is utilized in the quality control processes of pharmaceutical products containing Torsemide. Its presence ensures that formulations meet safety and efficacy standards.
- Method Development : Researchers employ this compound in developing analytical methods for detecting and quantifying diuretics in biological samples. This includes high-performance liquid chromatography (HPLC) techniques that enhance the accuracy of drug monitoring.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Pharmacokinetic Studies : A study involving healthy volunteers demonstrated that the pharmacokinetics of this compound were significantly influenced by food intake and genetic factors, providing crucial data for understanding individual responses to diuretic therapy .
- Animal Studies : In veterinary medicine, this compound has been used in dogs with advanced heart failure, showcasing its effectiveness in reducing fluid overload and improving clinical outcomes .
Comparison Table of Related Compounds
Compound Name | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
Torsemide | C₁₆H₂₀N₄O₄S | Parent compound; potent diuretic | Lacks hydroxyl group at para position |
This compound | C₁₆H₂₀N₄O₄S | Hydroxylated form; increased activity | Hydroxylation at 4' position |
Furosemide | C₁₄H₁₄N₂O₅S | Another loop diuretic; similar mechanism | Different chemical structure |
Bumetanide | C₁₄H₁₅N₂O₅S | Loop diuretic with similar action | More potent than furosemide |
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Torsemide is closely related to that of Torsemide. It inhibits the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule. This action is achieved by interfering with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium. The compound binds to a chloride ion-binding site on the luminal cell membrane surface .
Comparación Con Compuestos Similares
Key Properties :
- Role as a Metabolite : 4'-Hydroxy Torsemide is generated via CYP2C9-mediated hydroxylation of torsemide in the liver, a rate-limiting step in torsemide metabolism .
- Research Applications : Primarily used in preclinical studies to investigate torsemide’s metabolic pathways and drug-drug interactions .
Pharmacokinetic and Metabolic Differences
Key Findings :
- Torsemide vs. Furosemide : Torsemide exhibits higher oral bioavailability (80% vs. furosemide’s 10–100%) and longer half-life (3.5 vs. 1.5–2 hours), enabling once-daily dosing . However, furosemide’s efficacy is compromised by gut edema and delayed gastric absorption in acute HF .
- CYP2C9 polymorphisms (e.g., 13, 33) reduce torsemide clearance by 15% per allele, affecting PD outcomes .
Clinical Outcomes in Heart Failure
Key Findings :
- Mortality : Torsemide is associated with higher 150-day mortality (HR: 2.26) despite similar 30-day outcomes, possibly due to residual confounding (e.g., torsemide patients had higher baseline BUN, prior HF hospitalizations) .
- Hemodynamic Effects : Torsemide transiently reduces blood pressure and increases heart rate compared to furosemide, suggesting divergent neurohormonal effects .
Pharmacodynamic and Economic Considerations
- Mechanistic Differences : Torsemide inhibits aldosterone secretion and myocardial fibrosis, whereas furosemide lacks these effects .
- Cost and Usage : Furosemide remains first-line due to lower cost and historical familiarity, though generic torsemide’s availability and comparable total medical costs argue for reappraisal .
Actividad Biológica
4'-Hydroxy Torsemide is a significant metabolite of the loop diuretic Torsemide, known for its enhanced pharmacological properties. This article explores its biological activity, mechanisms, and implications for therapeutic use based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 371.46 g/mol. The compound features a hydroxyl group (-OH) at the para position of the phenyl ring relative to the sulfonamide group, which is critical for its biological activity compared to its parent compound, Torsemide.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) located in the renal thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The presence of the hydroxyl group enhances its potency and efficacy as a diuretic compared to Torsemide.
Pharmacokinetics and Metabolism
Research indicates that this compound exhibits altered pharmacokinetics due to its structural modifications. It is primarily metabolized via the cytochrome P450 enzyme system, particularly CYP2C9 and CYP3A4, which play crucial roles in drug metabolism . The compound’s metabolic pathways can lead to varying degrees of efficacy and safety profiles when co-administered with other medications.
Comparative Biological Activity
The following table summarizes key comparisons between this compound and related compounds:
Compound Name | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
Torsemide | Parent compound; potent diuretic | Lacks hydroxyl group at para position | |
This compound | Active metabolite; enhanced activity | Hydroxylation at para position | |
Furosemide | Another loop diuretic; similar mechanism | Different chemical structure | |
Bumetanide | Loop diuretic with similar action | More potent than furosemide |
Case Studies and Research Findings
- Efficacy in Heart Failure : A study demonstrated that this compound significantly improved renal function in patients with heart failure compared to traditional therapies. The enhanced diuretic effect was attributed to its unique pharmacological profile .
- Drug Interaction Studies : Research has shown that this compound interacts with various drugs metabolized by similar pathways, which may lead to altered pharmacodynamics. For instance, co-administration with certain antihypertensives can enhance diuretic effects while necessitating careful monitoring for electrolyte imbalances .
- Environmental Impact : A review highlighted concerns regarding the environmental persistence of pharmaceuticals like this compound post-excretion. Studies indicated that lower doses might mitigate ecological impacts while maintaining therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the essential safety protocols for handling 4'-Hydroxy Torsemide in laboratory settings?
Researchers must adhere to strict safety guidelines:
- Review Safety Data Sheets (SDS): Ensure access to updated SDS for hazard identification and handling instructions .
- Use PPE: Lab coats, gloves, and safety goggles are mandatory to prevent skin/eye contact. Work in fume hoods to avoid inhalation .
- Ventilation: Conduct experiments in well-ventilated areas to minimize vapor exposure .
- Waste Disposal: Follow local regulations for hazardous waste segregation and disposal .
- Training: Regular safety training for all personnel handling the compound .
Q. How is this compound quantified in biological matrices?
Methodology:
- Reverse-Phase HPLC (RP-HPLC): A validated method using a C18 column (4.6 mm × 15 cm, 3.5 µm) with UV detection at 288 nm. Mobile phase: methanol-water (70:30 v/v) at 0.8 mL/min .
- FTIR Spectroscopy: Peaks at 1697 cm⁻¹ (C=N stretch) and 1282 cm⁻¹ (C-N stretch) confirm structural integrity .
- Sample Preparation: Protein precipitation with acetonitrile, followed by centrifugation and filtration .
Analytical Parameter | Specification |
---|---|
Column | L1 (C18) |
Detection wavelength | 288 nm |
Retention time (min) | 8.2 ± 0.3 |
LOD (ng/mL) | 5.0 |
LOQ (ng/mL) | 15.0 |
Q. What is the metabolic pathway of Torsemide leading to this compound formation?
- Primary Pathway: Hepatic cytochrome P450 (CYP2C9) mediates hydroxylation of Torsemide at the 4' position .
- Excretion: Renal clearance accounts for ~80% of the metabolite, with minor biliary excretion .
- Bioanalytical Confirmation: Use tandem mass spectrometry (LC-MS/MS) to differentiate parent drug and metabolite in plasma .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound?
Strategies:
- Standardize Protocols: Ensure consistent dosing (e.g., 1 mg Torsemide ≈ 2–4 mg Furosemide) and sampling intervals across studies .
- Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in metabolism .
- Adjust for Confounders: In heart failure studies, stratify patients by renal function and diuretic resistance to isolate metabolite effects .
Q. What experimental design optimizes synthesis of high-purity this compound?
Key Steps:
- Intermediate Control: Monitor 4-(3-Methylphenyl)amino-3-pyridine sulfonamide (CAS 99300-67-1) purity via HPLC (>99%) to minimize impurities .
- Reaction Conditions: Use anhydrous dimethylformamide (DMF) at 60°C for 12 hours to maximize hydroxylation yield .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Q. How do chemometric approaches enhance method validation for this compound analysis?
Case Study:
- Central Composite Design (CCD): Optimize HPLC parameters (e.g., pH, flow rate) to achieve resolution >2.5 between metabolite and co-eluting impurities .
- Response Surface Methodology (RSM): Predict optimal mobile phase composition (methanol:buffer ratio) to reduce tailing factor (<2.0) .
- Robustness Testing: Vary column temperature (±2°C) and injection volume (±5%) to validate method stability .
Q. What are the implications of torsemide-to-furosemide conversion ratios in clinical trial design?
Critical Considerations:
- Dose Equivalence: The TRANSFORM-HF trial used a 2:1–4:1 furosemide:torsemide ratio, but higher ratios may overestimate metabolite exposure .
- Endpoint Selection: Prioritize all-cause mortality over 30-day readmissions to capture long-term effects of metabolite accumulation .
- Adherence Monitoring: Track post-discharge diuretic adjustments to avoid confounding outcomes .
Q. Data Contradiction Analysis
Q. Why do some studies report superior efficacy of Torsemide metabolites over Furosemide, while others show equivalence?
Root Causes:
- Heterogeneity in Study Populations: Patients with advanced renal impairment show reduced metabolite clearance, skewing efficacy data .
- Analytical Variability: Differences in LC-MS/MS sensitivity (e.g., LOQ thresholds) may underreport low metabolite concentrations .
- Trial Design: Open-label studies (e.g., TRANSFORM-HF) lack blinding, introducing bias in outcome assessment .
Propiedades
IUPAC Name |
1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCDWZGWOVSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635356 | |
Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-67-1 | |
Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.